(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that features a thiazinane ring, multiple aromatic rings, and various functional groups
Preparation Methods
The synthesis of (2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazinane ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Functionalization of the aromatic rings: This can be done through various electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Formation of the imino group: This can be achieved through a condensation reaction with an appropriate amine.
Introduction of the chloro(difluoro)methoxy group: This step may involve a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
(2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for developing new bioactive molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro(difluoro)methoxy group and the imino group may play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to (2E)-3-BENZYL-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE include other thiazinane derivatives and compounds with similar functional groups. Some examples are:
Dicofol: A pesticide with a similar aromatic structure but different functional groups.
Chlorobenzene derivatives: Compounds with similar aromatic rings and halogen substituents.
Thiazinane derivatives: Compounds with the same core structure but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2F2N3O3S/c26-17-6-8-19(9-7-17)31-24-32(15-16-4-2-1-3-5-16)22(33)14-21(36-24)23(34)30-18-10-12-20(13-11-18)35-25(27,28)29/h1-13,21H,14-15H2,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRHXQGLLBYQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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